![molecular formula C24H30N2O2 B3819863 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B3819863.png)
2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide
Overview
Description
2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide, also known as MEOP or N-isobutyl-5-methoxyindole-3-ethylamide, is a synthetic compound that belongs to the class of indole-based cannabinoids. It is an analog of the well-known synthetic cannabinoid, JWH-018, which was first synthesized in 1995. MEOP has been of interest to researchers due to its potential therapeutic applications and its ability to interact with the endocannabinoid system.
Mechanism of Action
2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide acts as a potent agonist of the cannabinoid receptor type 1 (CB1) and has a high binding affinity for this receptor. It also has moderate affinity for the cannabinoid receptor type 2 (CB2). The activation of CB1 receptors by 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide leads to the inhibition of neurotransmitter release, which results in its analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has also been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide in lab experiments is its high potency and selectivity for CB1 receptors. This allows researchers to study the effects of CB1 receptor activation without the interference of other receptors. However, a limitation of using 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is its potential to cause adverse effects, such as hypothermia and seizures, in animal models.
Future Directions
There are several future directions for research on 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide. One area of interest is its potential as a therapeutic agent for pain and inflammation. 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has been shown to have analgesic and anti-inflammatory effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anxiolytic and antidepressant agent. 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has been shown to have these effects in animal models, and further research is needed to determine its efficacy in humans. Additionally, further research is needed to determine the long-term effects of 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide use on the endocannabinoid system and overall health.
Scientific Research Applications
2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has been studied for its potential therapeutic applications. It has been found to have analgesic and anti-inflammatory effects in animal models. 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has also been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be mediated through the endocannabinoid system.
properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-16(2)13-18-5-7-19(8-6-18)17(3)24(27)25-12-11-20-15-26-23-10-9-21(28-4)14-22(20)23/h5-10,14-17,26H,11-13H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDELOYNFKZRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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